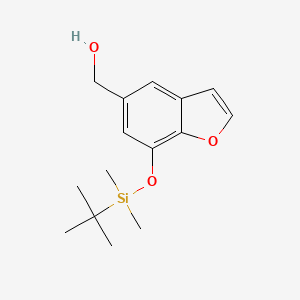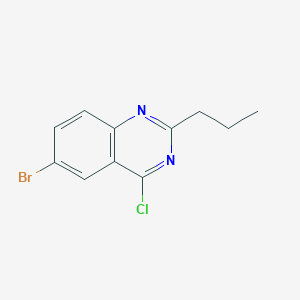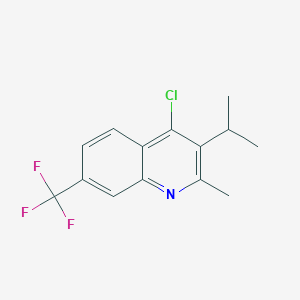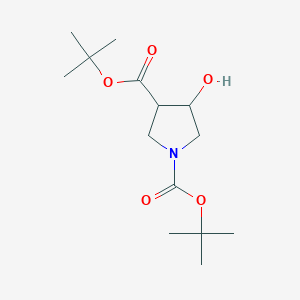
(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom, which is commonly used in organic synthesis to protect hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyphenyl ketones or the palladium-catalyzed coupling of 2-halophenols with alkynes.
Introduction of TBDMS Group: The hydroxyl group on the benzofuran ring is protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine.
Methanol Functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The TBDMS group can be selectively removed under acidic conditions or using fluoride ions (e.g., TBAF - Tetrabutylammonium fluoride) to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4
Substitution: TBAF, HCl (Hydrochloric acid)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Free hydroxyl compounds
科学的研究の応用
(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. The TBDMS group provides protection for hydroxyl groups during multi-step synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of (7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The TBDMS group can be selectively removed to reveal the active hydroxyl group, which can participate in various biochemical reactions.
類似化合物との比較
Similar Compounds
(7-Hydroxybenzofuran-5-yl)methanol: Lacks the TBDMS protecting group, making it more reactive.
(7-Methoxybenzofuran-5-yl)methanol: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
(7-Acetoxybenzofuran-5-yl)methanol: Features an acetoxy group, which can be hydrolyzed to yield the free hydroxyl compound.
Uniqueness
(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in synthetic applications. This allows for precise control over reaction conditions and the ability to perform multi-step syntheses without unwanted side reactions.
特性
分子式 |
C15H22O3Si |
|---|---|
分子量 |
278.42 g/mol |
IUPAC名 |
[7-[tert-butyl(dimethyl)silyl]oxy-1-benzofuran-5-yl]methanol |
InChI |
InChI=1S/C15H22O3Si/c1-15(2,3)19(4,5)18-13-9-11(10-16)8-12-6-7-17-14(12)13/h6-9,16H,10H2,1-5H3 |
InChIキー |
QJICIFPDGAFBQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C(=CC(=C1)CO)C=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B15063958.png)
![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)

![9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B15063966.png)
![1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one](/img/structure/B15063969.png)


![7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B15063983.png)


![7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15064004.png)



